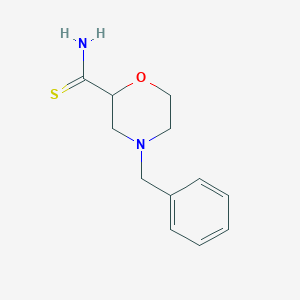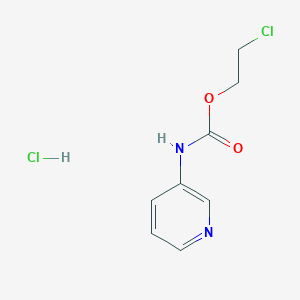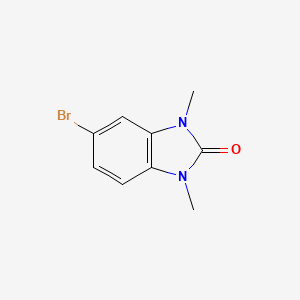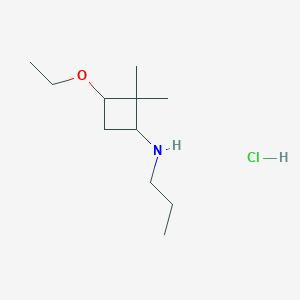
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride
Overview
Description
“3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1333948-29-0 . It has a molecular weight of 221.77 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-ethoxy-2,2-dimethyl-N-propylcyclobutanamine hydrochloride . The InChI code for this compound is 1S/C11H23NO.ClH/c1-5-7-12-9-8-10 (13-6-2)11 (9,3)4;/h9-10,12H,5-8H2,1-4H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- Modular Synthon for Hydrolase Enzymes Inhibition : The hydrochloride salt of α-aminocyclobutanone protected as its dimethyl acetal 2,2-dimethoxycyclobutan-1-aminium chloride has been prepared as a modular synthon. It provides convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Mohammad et al., 2020).
Synthesis of New Chemical Entities
- Synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine : The preparation of new 1,1-dimethylpropargylamine surrogates, including 1-ethynylcyclobutylamine, was achieved from relevant precursors. These compounds were made available as N-Fmoc-protected derivatives (Kozhushkov et al., 2010).
Chemical Transformations and Derivatives
- Synthesis of 2,2,4-Trialkylcyclobutane-1,3-Diones : Treatment of dimethyl ketene with ethoxyalkynes led to the formation of 3-ethoxycyclobutenones. Further hydrolysis gave cyclobutane-1,3-diones, indicating potential for complex chemical transformations (Mccarney et al., 1976).
Reactions with Hexachlorocyclotriphosphazatriene
- Formation of Ethylamino-Derivatives : Hexachlorocyclotriphosphazatriene's reaction with ethylamine, including the creation of ethylamino-derivatives and an ethoxy-derivative, demonstrates its diverse reactivity and potential for synthesizing complex chemical structures (Das et al., 1973).
Involvement in Amide Formation
- Mechanism of Amide Formation in Aqueous Media : The study of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride in aqueous media highlights the chemical's role in bioconjugation and understanding of reaction mechanisms (Nakajima & Ikada, 1995).
Applications in Synthesis of Heterocyclic Compounds
- Reagent in Synthesis of Heterocyclic Compounds : The synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a new reagent for creating heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and fused heterocyclic systems (Soršak et al., 1995).
Development of Hyperbranched Polymers
- Synthesis of Hyperbranched Poly(Amine-Ester) : The synthesis of N-ethoxyl-3-amino-N,N'-dimethyl propionate and its application in creating hyperbranched poly(amine-ester) demonstrates its utility in advanced polymer chemistry (Hui & Yun-jun, 2007).
Safety and Hazards
properties
IUPAC Name |
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-5-7-12-9-8-10(13-6-2)11(9,3)4;/h9-10,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARXVKHUDCDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC(C1(C)C)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



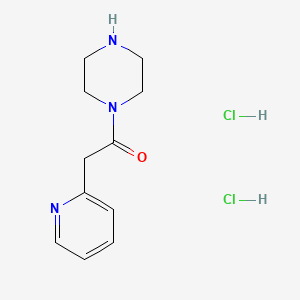

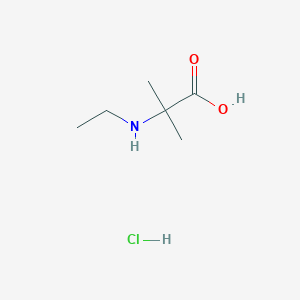
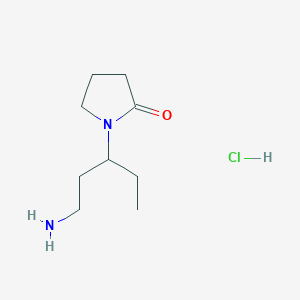
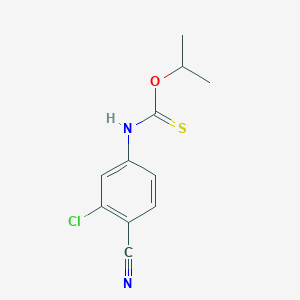

![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)
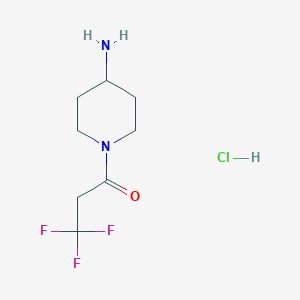


![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)
